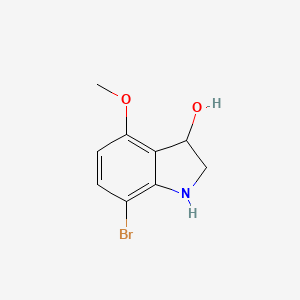
3-Butoxy-2,6-difluorobenzoic acid
Overview
Description
3-Butoxy-2,6-difluorobenzoic acid is a chemical compound with the molecular formula C11H12F2O3 . It is a derivative of 2,6-Difluorobenzoic acid, which is the major degradation product of diflubenzuron .
Molecular Structure Analysis
The molecular structure of 3-Butoxy-2,6-difluorobenzoic acid consists of a benzene ring substituted with two fluorine atoms and a butoxy group . The InChI code for this compound is1S/C11H12F2O3/c1-2-3-6-16-8-5-4-7 (12)9 (10 (8)13)11 (14)15/h4-5H,2-3,6H2,1H3, (H,14,15) . Physical And Chemical Properties Analysis
The molecular weight of 3-Butoxy-2,6-difluorobenzoic acid is 230.21 . Further physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Synthesis and Antioxidant Activity
- Synthesis and Evaluation of Antioxidant Activity: The synthesis of new compounds with potential antioxidant properties is a significant application area. For example, derivatives of 2,6-difluorobenzoic acid were used in the synthesis of 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties. The antioxidant activities of these compounds were evaluated using DPPH and FRAP assays, indicating significant free-radical scavenging abilities in some derivatives (Shakir et al., 2014).
Crystallography and Material Sciences
- Macrocyclic Tetramer Formation: The compound tri-n-butyltin 2,6-difluorobenzoate was found to exist as a macrocyclic tetramer, showcasing interesting properties in crystallography. This study highlights the utility of 2,6-difluorobenzoic acid derivatives in forming complex molecular structures (Gielen et al., 1994).
Polymorphism and Crystallization
- Control of Polymorphic Outcomes: Another research application involves controlling the polymorphic outcome of crystallization processes. In a study using 2,6-dimethoxybenzoic acid, additives were tested to control the polymorphism during crystallization. Such research is critical in material sciences and pharmaceuticals (Semjonova & Be̅rziņš, 2022).
Organometallic Chemistry
- Regioflexible Substitution and Synthesis: 2,6-Difluorobenzoic acid has been used in the regioflexible substitution of 1,3-difluorobenzene, demonstrating its utility in the synthesis of various organic compounds in organometallic chemistry (Schlosser & Heiss, 2003).
Analytical Chemistry
- Antioxidant Activity Determination Methods: The study of antioxidant activity in various compounds, including derivatives of 2,6-difluorobenzoic acid, is vital. Analytical methods like ORAC, HORAC, TRAP, and TOSC tests are used to determine antioxidant activities in complex samples (Munteanu & Apetrei, 2021).
Environmental Sciences
- Evaluation in Surface Soils: The transport properties of various fluorinated benzoic acid derivatives, including 2,6-difluorobenzoate, were evaluated in surface soils. Such studies are crucial for understanding the movement of these compounds in the environment (Jaynes, 1994).
Safety and Hazards
The safety data sheet for a similar compound, 4-n-Butoxy-2,6-difluorobenzoic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that this compound is used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this reaction are the carbon atoms that are to be bonded together .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 3-Butoxy-2,6-difluorobenzoic acid likely acts as an organoboron reagent . The reaction involves two main steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In transmetalation, the organoboron compound (such as 3-Butoxy-2,6-difluorobenzoic acid) transfers a nucleophilic organic group from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction in which it participates is a key step in many synthetic pathways, particularly in the synthesis of complex organic compounds .
Result of Action
The result of the action of 3-Butoxy-2,6-difluorobenzoic acid in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of 3-Butoxy-2,6-difluorobenzoic acid in the Suzuki–Miyaura coupling reaction is influenced by various environmental factors. The reaction conditions are exceptionally mild and tolerant of various functional groups . The stability, ease of preparation, and environmental benignity of the organoboron reagents used in the reaction, such as 3-Butoxy-2,6-difluorobenzoic acid, contribute to the broad applicability of this reaction .
properties
IUPAC Name |
3-butoxy-2,6-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-2-3-6-16-8-5-4-7(12)9(10(8)13)11(14)15/h4-5H,2-3,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAYKFOYNPAJJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=C(C=C1)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butoxy-2,6-difluorobenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![7-Oxa-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B1406309.png)


